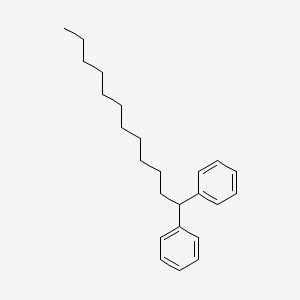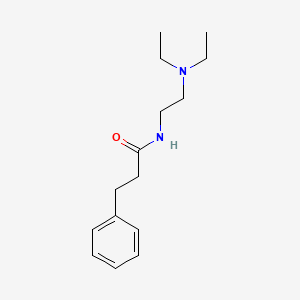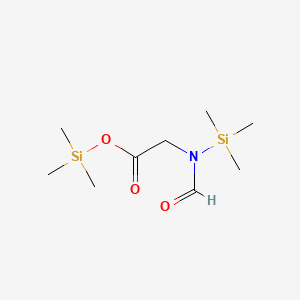
Z-His-lys(boc)-nhnh2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-His-lys(boc)-nhnh2: is a synthetic compound used in various scientific research fields. It is a derivative of histidine and lysine, where the lysine residue is protected by a tert-butyloxycarbonyl (Boc) group. This compound is often utilized in peptide synthesis and biochemical studies due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-His-lys(boc)-nhnh2 typically involves the following steps:
Protection of Lysine: The lysine residue is protected using a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Coupling with Histidine: The protected lysine is then coupled with histidine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Hydrazine Addition: Finally, hydrazine is added to the compound to form the hydrazide derivative, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: Z-His-lys(boc)-nhnh2 undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal.
Coupling Reagents: Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are frequently used in peptide coupling reactions.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed, such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed:
Deprotected Lysine Derivatives: Removal of the Boc group yields free lysine derivatives.
Extended Peptides: Coupling reactions result in longer peptide chains.
Oxidized or Reduced Products: Depending on the reaction conditions, oxidized or reduced forms of the compound can be obtained.
科学研究应用
Chemistry: Z-His-lys(boc)-nhnh2 is widely used in peptide synthesis and as a building block for creating complex peptide structures. It serves as a model compound for studying peptide bond formation and stability.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It is also employed in the development of peptide-based drugs and therapeutic agents.
Medicine: The compound has potential applications in drug delivery systems and as a precursor for designing peptide-based pharmaceuticals. Its stability and reactivity make it suitable for various medicinal chemistry applications.
Industry: this compound is used in the production of synthetic peptides for research and commercial purposes. It is also utilized in the development of diagnostic assays and biosensors.
作用机制
The mechanism of action of Z-His-lys(boc)-nhnh2 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and function. The Boc group provides protection during synthesis, ensuring the compound’s stability until it reaches its intended site of action.
相似化合物的比较
Ac-Lys(boc)-OH: Another lysine derivative with a Boc protecting group.
Z-His-lys(boc)-OH: A similar compound without the hydrazide group.
Uniqueness: Z-His-lys(boc)-nhnh2 is unique due to the presence of the hydrazide group, which enhances its reactivity and allows for further modifications. This makes it a versatile compound for various research applications.
属性
分子式 |
C25H37N7O6 |
|---|---|
分子量 |
531.6 g/mol |
IUPAC 名称 |
tert-butyl N-[(5S)-6-hydrazinyl-5-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C25H37N7O6/c1-25(2,3)38-23(35)28-12-8-7-11-19(22(34)32-26)30-21(33)20(13-18-14-27-16-29-18)31-24(36)37-15-17-9-5-4-6-10-17/h4-6,9-10,14,16,19-20H,7-8,11-13,15,26H2,1-3H3,(H,27,29)(H,28,35)(H,30,33)(H,31,36)(H,32,34)/t19-,20-/m0/s1 |
InChI 键 |
WSDNILYHGWPGII-PMACEKPBSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NN)NC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NN)NC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine](/img/structure/B13794357.png)

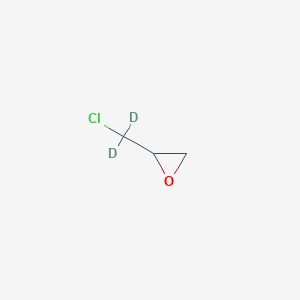
![(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B13794371.png)
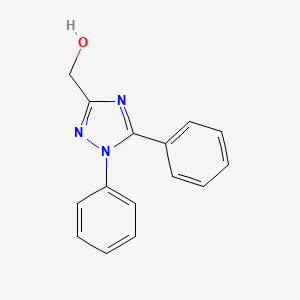
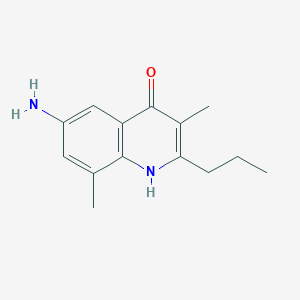
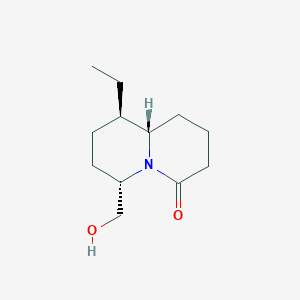


![Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13794403.png)
